molecular formula C17H23N3O3S B2636396 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798523-85-9

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2636396
CAS No.: 1798523-85-9
M. Wt: 349.45
InChI Key: CUZQGFMWXJRTLZ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced through etherification reactions, typically using ethylene glycol derivatives.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for further research in antibiotic development.

Medicine

In medicine, the compound is being explored for its anti-inflammatory and anticancer properties. It has been found to inhibit certain pathways involved in inflammation and cancer cell proliferation, making it a potential therapeutic agent.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and enzyme function. In anti-inflammatory and anticancer applications, it inhibits key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-butyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

Compared to its analogs, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a unique combination of functional groups that confer specific biological activities. The propyl group, in particular, may enhance its lipophilicity and ability to interact with lipid membranes, potentially increasing its efficacy as an antimicrobial and anti-inflammatory agent.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-4-14-16(24-20-19-14)17(22)18-11-15(23-10-9-21)13-7-5-12(2)6-8-13/h5-8,15,21H,3-4,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZQGFMWXJRTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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